2-[4-(Trifluoromethoxy)phenoxy]acetonitrile
Description
2-[4-(Trifluoromethoxy)phenoxy]acetonitrile (C₉H₆F₃NO₂) is a fluorinated aromatic nitrile characterized by a phenoxy group substituted with a trifluoromethoxy (–O–CF₃) moiety at the para position of the phenyl ring, attached to an acetonitrile (–CH₂CN) chain. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of agrochemicals and pharmaceuticals due to the electron-withdrawing and lipophilic nature of the trifluoromethoxy group . Its stability under harsh reaction conditions, such as in the synthesis of acid chlorides (e.g., in EP 3 644 731 B1 ), underscores its utility in multistep synthetic pathways.
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQXYXSBPWLFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile typically involves the reaction of 4-(trifluoromethoxy)phenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[4-(Trifluoromethoxy)phenoxy]acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Compounds similar to 2-[4-(trifluoromethoxy)phenoxy]acetonitrile have demonstrated antimicrobial properties. Research indicates that derivatives can act as inducers of Oct3/4, a transcription factor crucial in stem cell biology, suggesting potential applications in regenerative medicine and cancer research.
- Antitubercular Potential : The compound's structural features allow for modifications that enhance its efficacy against Mycobacterium tuberculosis. For instance, similar compounds have shown minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL against resistant strains of tuberculosis .
-
Materials Science
- Polymer Chemistry : The incorporation of trifluoromethoxy groups into polymer matrices can improve thermal stability and chemical resistance. This property makes it suitable for developing advanced materials with enhanced performance characteristics.
-
Biochemical Studies
- Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound with various proteins and enzymes. These studies indicate a rich area for future research, particularly in understanding its role in biological systems.
Comparative Data Table
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 4-(Trifluoromethoxy)phenol | Contains a hydroxyl group instead of acetonitrile | Exhibits strong hydrogen bonding capabilities |
| 2-(4-Trifluoromethoxyphenyl)ethylamine | Derived from the reduction of acetonitrile | Shows significant biological activity as an amine |
| 2-Nitro-6-{[4-(trifluoromethoxy)phenyl]methoxy}imidazo[2,1-b][1,3]oxazine | Contains a nitro group and imidazo structure | Potential antimalarial activity |
Case Studies
- Stem Cell Regulation : A study highlighted the role of compounds similar to this compound in regulating Oct3/4 expression in stem cells. This regulation is pivotal for maintaining pluripotency and could lead to advancements in stem cell therapy.
- Antitubercular Activity Evaluation : A series of derivatives were synthesized and evaluated for their antitubercular activities using microdilution methods. The most potent derivative displayed an MIC value of 4 μg/mL against both sensitive and resistant strains of Mycobacterium tuberculosis, indicating the scaffold's potential for developing new antitubercular agents .
Biological Activity
2-[4-(Trifluoromethoxy)phenoxy]acetonitrile is an organic compound notable for its unique trifluoromethoxy group and phenoxy moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Trifluoromethoxy Group : Enhances lipophilicity and may influence biological interactions.
- Phenoxy Moiety : Contributes to the compound's ability to interact with various biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The trifluoromethoxy group can engage in π-π stacking and hydrogen bonding interactions with active sites of enzymes, potentially altering their function .
- Receptor Interaction : The compound may bind to specific receptors, modulating signaling pathways that influence cellular responses.
- Antimicrobial Activity : Research indicates that derivatives of this compound have shown activity against pathogens such as Mycobacterium tuberculosis through mechanisms involving reductive activation by specific enzymes .
Biological Activity Data
Research studies have documented various aspects of the biological activity of this compound. Below is a summary table highlighting key findings from relevant studies.
Case Studies
Several case studies illustrate the biological implications of this compound:
- Antitubercular Activity :
- Anti-inflammatory Potential :
-
Cytotoxic Effects :
- In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against cancer cell lines, indicating potential applications in oncology. The structure-activity relationship analysis revealed that specific substitutions on the phenyl ring could enhance or reduce cytotoxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The physicochemical and functional properties of aromatic acetonitrile derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Acetonitrile Derivatives
Physicochemical Properties
- Electron Effects: The trifluoromethoxy group in this compound is a strong electron-withdrawing substituent, enhancing stability in electrophilic reactions compared to methoxy (–OCH₃) or hydroxyl (–OH) analogs . Chlorine substituents (e.g., in 2-(2,4-dichlorophenyl)acetonitrile) provide moderate electron withdrawal but lack the steric bulk of –O–CF₃ .
- Lipophilicity : The trifluoromethoxy group increases lipophilicity (logP ~2.5–3.0), favoring membrane permeability in bioactive compounds, whereas hydroxyl or methoxy groups reduce logP .
- Thermal Stability: Fluorinated derivatives generally exhibit higher thermal stability. For example, this compound remains stable during reactions with oxalyl chloride at room temperature , whereas non-fluorinated analogs may decompose under similar conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile, and how do reaction conditions influence yield?
- Methodology : A common approach involves nucleophilic substitution between 4-(trifluoromethoxy)phenol and chloroacetonitrile under basic conditions. Key parameters include:
- pH control : Maintain pH 4–6 using potassium carbonate to deprotonate the phenol and facilitate substitution .
- Solvent selection : Acetonitrile or benzene as solvents for improved solubility and reaction efficiency .
- Temperature : Reactions often proceed at 80–85°C with inert atmospheres to prevent side reactions .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods due to potential cyanide release .
- Waste management : Segregate waste and collaborate with certified disposal services to mitigate environmental contamination .
Q. How do structural analogs differ in reactivity, and what substitutions impact functionality?
- Comparative analysis : Replace the trifluoromethoxy group with halogens (e.g., Cl) or methyl groups to assess electronic effects. For example:
- 2-(2,4,6-Trichlorophenoxy)acetonitrile (CAS 101495-06-1) exhibits lower electron-withdrawing capacity, altering nucleophilic reactivity .
- 4’-(2,4-Difluorophenoxy)acetophenone (CAS DTXSID20374275) demonstrates reduced nitrile stability compared to the target compound .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during structural validation?
- Troubleshooting steps :
Solvent effects : Compare DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .
Impurity analysis : Use LC-MS to detect byproducts (e.g., hydrolyzed nitriles) and refine purification (e.g., recrystallization in acetonitrile/water) .
Computational validation : Employ DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict H NMR shifts and cross-validate experimental data .
Q. What experimental designs are effective for studying environmental fate and degradation pathways?
- Framework : Adapt methodologies from long-term ecotoxicology studies (e.g., Project INCHEMBIOL):
- Abiotic testing : Assess hydrolysis rates under varying pH (3–9) and UV exposure to identify degradation products .
- Biotic testing : Use soil microcosms to evaluate microbial degradation and metabolite profiling via GC-MS .
- Statistical design : Apply randomized block designs with split plots to control variables like temperature and microbial activity .
Q. How do electronic effects of the trifluoromethoxy group influence reaction mechanisms in cross-coupling reactions?
- Mechanistic insights :
- The -OCF group is strongly electron-withdrawing, stabilizing intermediates in SNAr reactions but deactivating aryl rings in Pd-catalyzed couplings.
- Case study : In Suzuki-Miyaura reactions, lower yields (<40%) are observed vs. non-fluorinated analogs; optimize using Buchwald-Hartwig conditions with XPhos ligands .
Q. What strategies address low reproducibility in scaled-up synthesis?
- Process refinement :
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progression .
- Purification : Use reduced-pressure rectification for high-purity distillation and eliminate trace solvents .
- Batch consistency : Pre-dry acetonitrile over molecular sieves to control moisture (<50 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
